

Spectroscopic Profile of 2-Methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-nitropyridine

Cat. No.: B155877

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-nitropyridine** (CAS No. 21203-68-9), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related analogs.

Chemical Structure and Properties

- IUPAC Name: **2-Methyl-5-nitropyridine**
- Synonyms: 5-Nitro-2-picoline
- Molecular Formula: C₆H₆N₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 138.12 g/mol [\[1\]](#)[\[3\]](#)
- Appearance: Pale yellow to light brown crystalline solid[\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methyl-5-nitropyridine**. These predictions are based on the analysis of its constituent functional groups (a pyridine ring,

a methyl group, and a nitro group) and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.3	d	~2.5	H-6 (proton ortho to the nitro group and meta to the methyl group)
~8.3	dd	~8.5, 2.5	H-4 (proton meta to both the nitro and methyl groups)
~7.3	d	~8.5	H-3 (proton ortho to the methyl group)
~2.6	s	-	$-\text{CH}_3$ (methyl group protons)

Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~160	C-2 (carbon bearing the methyl group)
~150	C-6 (carbon adjacent to the nitrogen)
~145	C-5 (carbon bearing the nitro group)
~135	C-4 (carbon meta to both substituents)
~124	C-3 (carbon ortho to the methyl group)
~25	$-\text{CH}_3$ (methyl carbon)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (methyl group)
~1600, ~1470	Medium	C=C and C=N stretching in the pyridine ring
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~830	Strong	C-H out-of-plane bending for a substituted pyridine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
138	High	[M] ⁺ (Molecular ion)
121	Moderate	[M - OH] ⁺ (from nitro group rearrangement)
108	Moderate	[M - NO] ⁺
92	Moderate	[M - NO ₂] ⁺
78	High	[C ₅ H ₄ N] ⁺ (pyridyl cation)
65	Moderate	Fragmentation of the pyridine ring

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

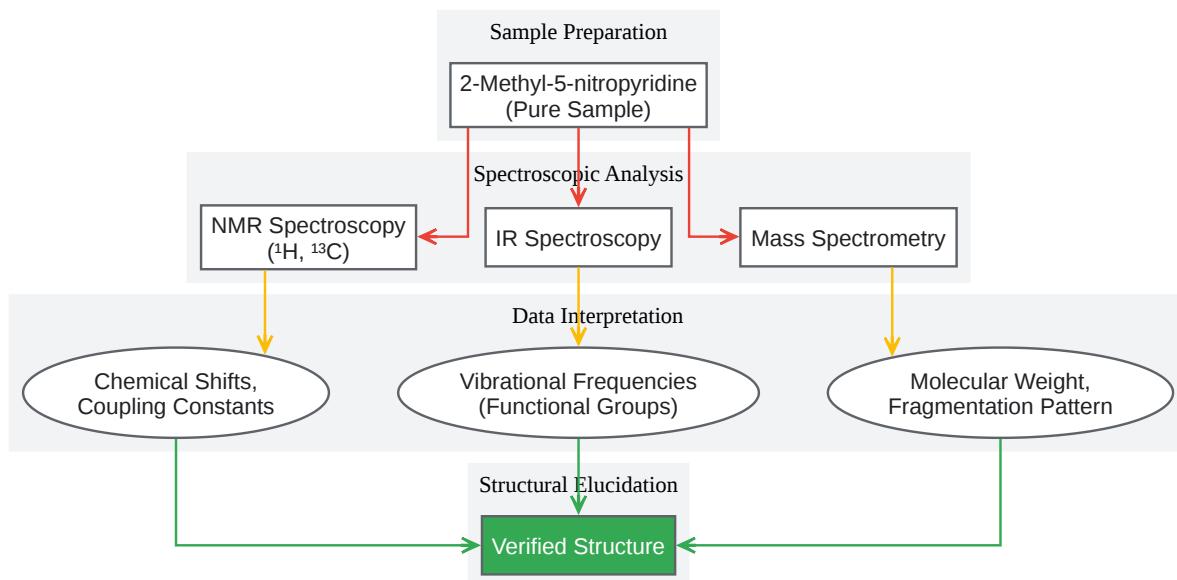
- Sample Preparation: Accurately weigh 5-10 mg of **2-Methyl-5-nitropyridine** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean vial.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Acquisition: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field using the deuterium signal of the solvent. Acquire the spectrum using standard pulse programs. For ^1H NMR, 8-16 scans are typically sufficient, while ^{13}C NMR may require a larger number of scans.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[\[4\]](#)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **2-Methyl-5-nitropyridine** in a volatile solvent like methylene chloride or acetone.[\[4\]](#)
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[\[4\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[4\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, dilute the original solution.[\[4\]](#)

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a small amount of the solid directly onto the ATR crystal.


Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

- Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+).
- Fragmentation: The excess energy from ionization often causes the molecular ion to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Methyl-5-nitropyridine**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-nitropyridine | C₆H₆N₂O₂ | CID 2794552 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-5-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155877#spectroscopic-data-of-2-methyl-5-nitropyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com